2-mercaptoethanol

描述

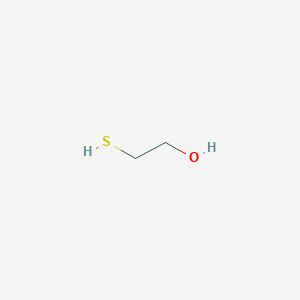

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVVWUTYPXICAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OS, Array | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026343 | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Hydroxyethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white mobile liquid | |

CAS No. |

60-24-2, 155613-89-1 | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-mercaptoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-148 °F (NTP, 1992), < 25 °C | |

| Record name | THIOGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4628 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptoethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanistic Basis of 2 Mercaptoethanol Activity

Disulfide Bond Reduction Mechanisms

2-Mercaptoethanol (2-ME) is a potent reducing agent widely utilized in biochemistry and molecular biology to cleave disulfide (S-S) bonds. biotrend.comclinisciences.com Its efficacy stems from the nucleophilic nature of its thiol (-SH) group, which participates in thiol-disulfide exchange reactions. This process is fundamental to its ability to denature proteins by disrupting the covalent linkages that stabilize their tertiary and quaternary structures. biotrend.comwikipedia.org

The reduction of a disulfide bond by this compound proceeds via a nucleophilic substitution pathway, akin to an S_N2 reaction. researchgate.net The active species in this reaction is the deprotonated thiolate anion (RS⁻) of this compound, which acts as the nucleophile. researchgate.net The concentration of this thiolate anion is pH-dependent, with alkaline conditions (typically pH 8.0-9.0) favoring its formation and thus promoting the forward reduction reaction.

The reaction involves the attack of a this compound thiolate on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This leads to the formation of a new, mixed disulfide and the release of a thiolate anion from the original disulfide-containing molecule. A second this compound molecule then reacts with the mixed disulfide, resulting in the fully reduced target molecule (two R'-SH groups) and a molecule of 2-hydroxyethyl disulfide (HOCH₂CH₂S–SCH₂CH₂OH). wikipedia.org

R'-S-S-R' + 2 HOCH₂CH₂SH ⇌ 2 R'-SH + HOCH₂CH₂S–SCH₂CH₂OH wikipedia.org

Theoretical calculations support the S_N2 mechanism, indicating that the reaction proceeds through a transition state where the charge density is distributed between the attacking and leaving sulfur atoms. researchgate.net This charge distribution suggests that hydrophobic environments can catalyze the reaction. researchgate.net The reducing power of a thiol is quantified by its redox potential.

| Reducing Agent | Redox Potential (at pH 7) |

| This compound | -0.26 V wikipedia.org |

| Dithiothreitol (B142953) (DTT) | -0.33 V wikipedia.org |

This table compares the standard redox potential of this compound with that of dithiothreitol (DTT), another common laboratory reducing agent. The more negative the potential, the stronger the reducing power.

Intermolecular disulfide bonds are covalent linkages that hold together different polypeptide chains (subunits) in a multimeric protein, contributing to its quaternary structure. biotrend.comwikipedia.org The cleavage of these bonds by this compound is a critical step in the analysis of protein structure, particularly in techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE). mpbio.com

By reducing the intermolecular S-S bridges, this compound effectively breaks down the protein oligomer into its individual monomeric subunits. wikipedia.orgmpbio.com This allows the separated subunits to migrate independently through the gel matrix according to their respective molecular weights, which is essential for determining the composition and stoichiometry of the protein complex. mpbio.com For instance, treatment with this compound can dissociate disulfide-linked dimers or higher-order oligomers into their monomeric components. wikipedia.org The reduction of intersubunit disulfide bonds has been demonstrated in various proteins, including archaeal diphosphomevalonate decarboxylase, where treatment with this compound converted the dimeric form to its reduced monomeric form. nih.gov

Intramolecular disulfide bonds form between cysteine residues within the same polypeptide chain and are crucial for stabilizing the protein's specific three-dimensional tertiary structure. biotrend.commdpi.com These bonds act as covalent staples, holding different parts of the protein together and contributing significantly to the stability of the folded conformation. mdpi.com

This compound disrupts this intricate architecture by cleaving these internal disulfide bonds. wikipedia.org The reduction of these bonds allows the polypeptide chain to unfold from its compact, native state into a more linear, denatured form. biotrend.commpbio.com This process, known as protein denaturation, leads to a loss of biological activity. A classic example is the use of this compound to denature ribonucleases (RNases) during RNA extraction procedures. RNases are highly stable enzymes due to numerous intramolecular disulfide bonds; reducing these bonds with this compound causes irreversible denaturation, thereby protecting the RNA from degradation. wikipedia.org The ability of intramolecular disulfide bonds to retard protein aggregation by stabilizing specific conformations has been noted, and the disruption of these bonds can influence a protein's tendency to self-associate. nih.gov

| Structural Level | Effect of this compound | Consequence |

| Quaternary Structure | Cleavage of intermolecular disulfide bonds wikipedia.org | Dissociation of protein subunits mpbio.com |

| Tertiary Structure | Cleavage of intramolecular disulfide bonds wikipedia.org | Unfolding of polypeptide chain (denaturation) biotrend.commpbio.com |

This table summarizes the impact of this compound on the higher-order structures of proteins.

Antioxidant and Redox Modulatory Mechanisms

Beyond its role as a protein-denaturing agent, this compound also functions as a biological antioxidant and a modulator of cellular redox environments. biotrend.comwikipedia.org Its thiol group can participate in reactions that neutralize harmful oxidants and influence the balance of other redox-active molecules within the cell.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), that are formed as byproducts of normal aerobic metabolism. youtube.com When produced in excess, ROS can cause significant damage to cellular components, a state known as oxidative stress. youtube.comnih.gov

This compound can act as a direct antioxidant by scavenging certain ROS. wikipedia.org It has been identified as a scavenger of hydroxyl radicals, one of the most potent and damaging ROS. wikipedia.orgyoutube.com In cell culture applications, this compound is often added to the media to prevent the buildup of toxic levels of oxygen radicals, thereby protecting cells from oxidative damage. biotrend.comclinisciences.com This antioxidant activity is crucial for maintaining cell viability and function in vitro. The antioxidant system within a cell is a complex network of enzymes and small molecules, and agents like this compound can supplement these endogenous defenses. nih.govresearchgate.net

Thiol-disulfide homeostasis refers to the dynamic balance between thiol (-SH) and disulfide (-S-S-) forms of molecules, which is critical for regulating numerous cellular processes. nih.gov The primary low-molecular-weight thiol buffer in cells is glutathione (B108866) (GSH), which exists in reduced (GSH) and oxidized (glutathione disulfide, GSSG) forms. nih.govmdpi.com The GSH/GSSG ratio is a key indicator of the cellular redox state. mdpi.com

By introducing an excess of thiol groups, this compound can influence this delicate balance. It can help maintain the cellular pool of protein thiols in their reduced state, protecting them from oxidation. mpbio.com In studies of B cell differentiation, where large-scale production of disulfide-containing antibodies occurs, the cellular thiol-disulfide status is significantly altered. nih.govresearchgate.net While this compound in the culture medium did not interfere with the measurement of glutathione, its presence is known to support the maintenance of a reduced environment. nih.gov The addition of exogenous thiols can impact the redox state required for processes like protein folding in the endoplasmic reticulum and can influence signaling pathways that are regulated by the redox state of specific cysteine residues in proteins. mdpi.comnih.gov

| Cellular Component/Process | Effect of this compound | Research Finding |

| Reactive Oxygen Species (ROS) | Scavenges hydroxyl radicals and other ROS. biotrend.comwikipedia.org | Used in cell culture media to prevent toxic levels of oxygen radicals. clinisciences.com |

| Protein Thiol Groups | Protects against oxidation. mpbio.com | Maintains protein sulfhydryl groups in their reduced state. mpbio.com |

| Cellular Redox Environment | Influences the balance of thiols and disulfides. nih.gov | Can affect the GSH/GSSG ratio and support a reduced intracellular environment. nih.govmdpi.com |

This table summarizes the antioxidant and redox-modulatory actions of this compound based on research findings.

Catalytic Role in Cysteine Transport and Cellular Redox Balance

This compound (2-ME) plays a crucial role in cellular health and function, particularly in in-vitro systems, by facilitating the uptake of the amino acid cystine and thereby modulating the intracellular redox environment. Research on murine spleen cell cultures has demonstrated that the stimulatory effect of 2-ME is linked to its ability to enhance the transport of L-cystine into the cell's trichloroacetic acid (TCA)-soluble pool. nih.gov In environments where cystine concentrations are otherwise limiting, the presence of 2-ME enables cells to effectively utilize this amino acid. nih.gov

The mechanism involves the reduction of cystine (a disulfide-linked dimer of cysteine) to two molecules of cysteine. This action effectively increases the bioavailability of cysteine for the cell. Cysteine is a rate-limiting precursor for the synthesis of glutathione, a primary intracellular antioxidant. By boosting the intracellular pool of cysteine, this compound indirectly supports the synthesis of glutathione, which is essential for protecting cells from oxidative damage caused by reactive oxygen species. Furthermore, this compound can act as a direct biological antioxidant by scavenging hydroxyl radicals. wikipedia.org Its reducing action helps maintain a balanced redox state within cells, which is critical for a variety of cellular processes, including lymphocyte proliferation and activation. nih.govbiotrend.com

Interactions with Enzyme Systems

The reactivity of this compound's sulfhydryl group underpins its significant interactions with various enzyme systems. It can modulate enzyme function through several distinct mechanisms, including allosteric effects, direct participation in reactions, and coordination with essential metal ions.

Allosteric modulation occurs when a molecule binds to a site on an enzyme other than the active site—known as an allosteric or regulatory site—inducing a conformational change that alters the enzyme's activity. wikipedia.orglibretexts.org Effectors can either activate or inhibit the enzyme. slideshare.net this compound can function as an allosteric modulator, primarily through its potent reducing capabilities.

Many enzymes rely on intramolecular or intermolecular disulfide bonds between cysteine residues to maintain their correct three-dimensional structure and, consequently, their catalytic function. wikipedia.org These bonds are not always located at the active site but are often critical for structural integrity. By reducing these crucial disulfide bonds, this compound can induce a conformational change in the enzyme, thereby altering its activity. This can lead to the reactivation of an enzyme that was inactivated by oxidation or the denaturation of enzymes like ribonucleases, which are stabilized by numerous disulfide bonds. wikipedia.org The cleavage of these bonds disrupts the tertiary and quaternary structure, which is a form of allosteric modulation that directly impacts function. wikipedia.orgmpbio.com An excess of this compound ensures that the protein's thiol groups are maintained in their reduced state, protecting enzymes from oxidative inactivation. mpbio.com

A cofactor is a non-protein chemical compound required for an enzyme's catalytic activity, while a coenzyme is a specific type of organic cofactor that often acts as a carrier of chemical groups or electrons. wikipedia.orglongdom.org While this compound is not universally classified as a classical coenzyme in the same vein as NAD⁺ or coenzyme A, it functions as a cosubstrate in various biochemical reactions.

Approximately 40% of all enzymes are metalloenzymes, meaning they require a metal ion cofactor for their catalytic function. nih.gov These metal ions, such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺), are often located within the enzyme's active site and play a direct role in catalysis. longdom.org The sulfhydryl group of this compound, being a soft Lewis base, has a strong affinity for soft Lewis acid metal ions. wikipedia.org

This property allows this compound to interact directly with the metal centers of metalloenzymes. For instance, the thiol group can coordinate with the zinc ion in zinc finger proteins or the catalytic zinc ion in enzymes like matrix metalloproteinases. wikipedia.orgnih.gov This binding can displace the water molecules or amino acid residues (like histidine or cysteine) that are naturally coordinated to the metal ion. nih.gov Such an interaction can significantly alter the geometry of the active site and inhibit the enzyme's activity. This mechanism of action is analogous to how certain metal-binding pharmacophores are designed to inhibit metalloenzymes in drug discovery. nih.gov

Interactive Data Tables

Table 1: Summary of this compound Interactions with Enzyme Systems

| Interaction Type | Mechanism | Example/Effect |

| Allosteric Modulation | Reduces disulfide bonds distant from the active site, causing a conformational change that alters enzyme activity. wikipedia.orglibretexts.org | Reactivation of oxidatively inactivated enzymes; denaturation of ribonucleases by disrupting structural integrity. wikipedia.org |

| Substrate/Cofactor Role | Acts as a cosubstrate in redox reactions where it is consumed (oxidized) while reducing a target molecule. wikipedia.org | Serves as a reducing substrate to inactivate ribonucleases during RNA extraction. wikipedia.org Participates in auto-oxidation reactions catalyzed by vitamin B12 derivatives. nih.gov |

| Metalloenzyme Interaction | The thiol group directly binds to the catalytic or structural metal ion (e.g., Zn²⁺) in a metalloenzyme. wikipedia.orgnih.gov | Inhibition of metalloenzyme activity by displacing natural ligands from the metal center, altering active site geometry. nih.govnih.gov |

Applications of 2 Mercaptoethanol in Protein Biochemistry Research

Protein Denaturation and Electrophoretic Analysis

One of the most common applications of 2-mercaptoethanol is in the preparation of protein samples for analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). biocompare.commpbio.com This technique separates proteins based on their molecular weight, and complete denaturation of the protein sample is a prerequisite for accurate analysis.

In SDS-PAGE sample preparation, this compound is a key component of the loading buffer, often referred to as Laemmli buffer. Its role is to act as a reducing agent, working in conjunction with the detergent sodium dodecyl sulfate (B86663) (SDS) and heat to denature proteins completely. aatbio.com SDS disrupts the secondary and tertiary structures of proteins by breaking non-covalent bonds and coats the polypeptide chains with a uniform negative charge. aatbio.com Simultaneously, this compound cleaves the covalent disulfide bonds that hold polypeptide chains together or create loops within a single chain. labster.com This process ensures that the protein's migration through the polyacrylamide gel is proportional to its molecular mass rather than its native shape or charge. researchgate.net A typical concentration for this compound in a standard SDS-PAGE sample buffer is 5%. mpbio.com

Table 1: Typical Components of SDS-PAGE Sample Loading Buffer and Their Functions

| Component | Typical Concentration | Function |

| Sodium Dodecyl Sulfate (SDS) | 2% | Anionic detergent that disrupts non-covalent bonds and confers a uniform negative charge-to-mass ratio to proteins. |

| This compound | 5% | Reducing agent that cleaves covalent disulfide bonds between cysteine residues. mpbio.com |

| Glycerol | 10% | Increases the density of the sample, allowing it to layer at the bottom of the sample well. |

| Tris-HCl | 62.5 mM, pH 6.8 | Buffering agent to maintain a stable pH for the sample. |

| Bromophenol Blue | 0.01% | Tracking dye to monitor the progress of the electrophoresis. |

For SDS-PAGE to yield an accurate determination of a protein's molecular weight, the protein must be fully linearized. aatbio.com The reduction of disulfide bonds by this compound is crucial for this linearization. researchgate.net Disulfide bonds can be either intermolecular (linking different polypeptide subunits) or intramolecular (creating loops within a single polypeptide chain). mpbio.com If these bonds are not broken, the protein will not unfold completely. researchgate.net A protein with intact intramolecular disulfide bonds will be more compact, possess a smaller hydrodynamic radius, and migrate faster through the gel than a fully denatured protein of the same mass, leading to an underestimation of its molecular weight. stackexchange.com By cleaving these bonds, this compound ensures that the protein adopts a random-coil conformation, allowing its migration to be solely dependent on its chain length and, therefore, its molecular mass. mpbio.commpbio.com

SDS-PAGE, when used with and without this compound, is a powerful tool for investigating the quaternary structure of a protein, specifically its subunit composition and oligomerization state. wikipedia.org By comparing the results from the two conditions, researchers can determine if a protein exists as a monomer or as an oligomer composed of multiple polypeptide subunits linked by disulfide bonds. mpbio.commpbio.com

Without this compound: The protein complex is separated by SDS, but disulfide-linked subunits remain attached. The observed band corresponds to the molecular weight of the entire complex.

With this compound: The disulfide bonds are broken, and the individual subunits are released. If the protein is an oligomer, multiple bands or a single band at a lower molecular weight will appear. stackexchange.com

For example, a protein that appears as a 100 kDa band in the absence of this compound and as a 50 kDa band in its presence is likely a homodimer composed of two 50 kDa subunits linked by at least one disulfide bond. stackexchange.com This comparative approach is fundamental in characterizing newly purified proteins. nih.gov

Table 2: Interpreting SDS-PAGE Results for Protein Subunit Analysis

| Protein Structure | SDS-PAGE without this compound | SDS-PAGE with this compound | Interpretation |

| Monomer | Single band at X kDa | Single band at X kDa | The protein is a single polypeptide chain. |

| Non-Disulfide-Linked Oligomer | Single band at X kDa (monomer) | Single band at X kDa (monomer) | Subunits are held by non-covalent forces, which are disrupted by SDS alone. |

| Disulfide-Linked Homodimer | Single band at 2X kDa | Single band at X kDa | The protein consists of two identical subunits linked by disulfide bonds. |

| Disulfide-Linked Heterodimer | Single band at (X+Y) kDa | Two bands at X kDa and Y kDa | The protein consists of two different subunits linked by disulfide bonds. |

Protein Stability and Preservation in Vitro

Beyond its use in denaturation for electrophoresis, this compound plays a vital role in preserving the structural and functional integrity of proteins in solution during various biochemical procedures.

Many proteins contain cysteine residues with free sulfhydryl (-SH) groups that are susceptible to oxidation, especially when exposed to air or at alkaline pH. mpbio.com This oxidation can lead to the formation of unwanted intermolecular or intramolecular disulfide bonds, which can cause protein aggregation, precipitation, or loss of biological activity. wikipedia.orgmpbio.com this compound is added to protein solutions and buffers as a protective antioxidant. By maintaining a reducing environment, an excess of this compound prevents the oxidation of the protein's native sulfhydryl groups, thereby preserving its correct tertiary and quaternary structure. wikipedia.orgmpbio.com This is particularly important during protein purification and long-term storage.

The catalytic activity of many enzymes depends on the reduced state of specific cysteine residues within their active sites. wikipedia.org The oxidation of these critical sulfhydryl groups can inactivate the enzyme, leading to inaccurate results in biochemical assays. mpbio.com To prevent this, this compound is often included as a standard component in enzyme assay buffers. wikipedia.org It ensures that the essential cysteine residues remain in their reduced, active form throughout the experiment. blogspot.com The classic Anfinsen experiment on ribonuclease A demonstrated this principle; the enzyme could only be fully denatured by breaking its four disulfide bonds with this compound, and its activity could only be restored upon refolding under conditions that allowed the correct native disulfide bonds to form. blogspot.com

Protein Modification and Protecting Group Strategies

Formation of Cysteine Adducts and their Research Implications

In the realm of protein biochemistry, this compound (BME) is primarily known for its role as a reducing agent to cleave disulfide bonds. nih.govyoutube.com However, its utility and implications extend to direct modification of protein residues, particularly cysteine. The thiol group of a cysteine residue can react with this compound, leading to the formation of a covalent adduct. This reaction typically results in a mass increase of 76 Daltons (Da) on the modified cysteine residue. nih.gov

This modification is often observed as an in vitro artifact during protein analysis techniques like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). nih.gov The formation of such adducts is a crucial consideration in proteomics, as it can complicate mass spectrometry (MS) data and potentially lead to misidentification of proteins or post-translational modifications. researchgate.net For instance, the +76 Da mass shift from BME adduction could be mistaken for other modifications if not properly accounted for. nih.gov

Table 1: Comparison of Selected in vitro Protein Modifications

| Modification | Affected Residue(s) | Mass Increase (Da) | Common Inducing Agent/Condition |

|---|---|---|---|

| BME Adduct | Cysteine | 76 | This compound nih.gov |

| Acrylamide (B121943) Adduct | Cysteine, N-terminus | 71 | Unpolymerized acrylamide in SDS-PAGE gels nih.gov |

| Methylation | Aspartate, Glutamate | 14 | Methanol in staining/destaining buffers nih.gov |

| Oxidation | Methionine, Tryptophan, Cysteine | 16, 32, or 48 | Ambient conditions, chemical oxidants nih.gov |

Utilization in Oxathiolane Formation for Carbonyl Protection in Organic Synthesis

Beyond its applications in biochemistry, this compound is a valuable reagent in organic synthesis for the protection of carbonyl groups in aldehydes and ketones. This is achieved through the formation of a 1,3-oxathiolane (B1218472), a five-membered ring structure containing both an oxygen and a sulfur atom. researchgate.netacs.org This reaction is a type of thioacetalization and serves as an important strategy in multi-step syntheses where the reactive carbonyl group must be masked to prevent it from participating in undesired side reactions. nih.gov

The formation of 1,3-oxathiolanes is typically catalyzed by an acid. researchgate.netnih.gov The reaction involves the nucleophilic attack of the thiol group of this compound on the carbonyl carbon, followed by an intramolecular cyclization involving the hydroxyl group. The result is a stable cyclic thioacetal that is resistant to many reagents, particularly nucleophiles and bases, against which the original carbonyl group would have been reactive.

Research has shown that this protection strategy is highly efficient for a variety of carbonyl compounds. researchgate.netacs.org Generally, aldehydes react more readily and produce higher yields of the corresponding 1,3-oxathiolane compared to ketones. This difference in reactivity is attributed to the greater electrophilicity and lower steric hindrance of the aldehyde carbonyl group. researchgate.net For instance, reactions with various substituted benzaldehydes often result in excellent yields, while ketones, especially sterically hindered ones like camphorquinone, show a substantial decrease in yield. researchgate.net The stability and selective formation of oxathiolanes make this compound a key tool for chemists in designing complex synthetic routes. nih.gov

Table 2: Yields of 1,3-Oxathiolane Formation with this compound for Various Carbonyl Compounds

| Substrate (Carbonyl Compound) | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-oxathiolane | 98 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-oxathiolane | 96 |

| Benzaldehyde | 2-Phenyl-1,3-oxathiolane | 95 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-oxathiolane | 90 |

| Acetophenone | 2-Methyl-2-phenyl-1,3-oxathiolane | 85 |

| Cyclohexanone | 1,4-Dioxa-8-thiaspiro[4.5]decane | 88 |

| Camphorquinone | (3aS,6R)-3a,6-Dimethyl-3a,4,5,6-tetrahydronaphtho[2,1-d] Current time information in San Francisco, CA, US.nih.govoxathiole-1,2-dione | 45 |

Data sourced from a study on reactions catalyzed by a natural material involving aldehydic and ketonic substrates with this compound. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-oxathiolane |

| 2-(4-Chlorophenyl)-1,3-oxathiolane |

| 2-(4-Methoxyphenyl)-1,3-oxathiolane |

| 2-(4-Nitrophenyl)-1,3-oxathiolane |

| This compound |

| 2-Methyl-2-phenyl-1,3-oxathiolane |

| 2-Phenyl-1,3-oxathiolane |

| Acrylamide |

| Acetophenone |

| Aspartate |

| Benzaldehyde |

| Camphorquinone |

| Cyclohexanone |

| Cysteine |

| Glutamate |

| Ketone |

| Methanol |

| Methionine |

Applications of 2 Mercaptoethanol in Nucleic Acid Research

The primary application of 2-mercaptoethanol in RNA research centers on its ability to neutralize the threat of ribonuclease (RNase) enzymes, which are notoriously stable and can rapidly degrade RNA, compromising experimental outcomes. lih.lunih.gov

Ribonuclease Inactivation and RNA Isolation

During the lysis stage of RNA isolation, intracellular RNases are released and must be swiftly inactivated to protect the RNA. researchgate.netqiagen.com this compound accomplishes this through the irreversible denaturation of RNases. researchgate.netqiagen.com As a reducing agent, it breaks the disulfide bonds that are critical for maintaining the three-dimensional structure, and thus the enzymatic activity, of these proteins. researchgate.netqiagen.com This process destroys the native conformation required for the enzyme's function, rendering it permanently inert. researchgate.netqiagen.com Often, this compound is used in conjunction with chaotropic agents like guanidinium (B1211019) isothiocyanate (GITC), which provides a strong but temporary denaturing effect. researchgate.netqiagen.com This combination ensures the complete and irreversible inactivation of all RNases present in the sample. researchgate.netqiagen.com

The porcine ribonuclease inhibitor (RI), for instance, contains numerous cysteine residues that exist in a reduced state. nih.gov The modification of these thiol groups leads to the loss of inhibitory activity, demonstrating the critical role of their reduced state, which β-ME helps maintain in other contexts or disrupt in target enzymes like RNases. nih.gov

Preservation of RNA Integrity During Extraction Procedures

The key to successful RNA extraction is the rapid and thorough homogenization of the sample in a lysis buffer containing a reducing agent like this compound. bitesizebio.com By rapidly and permanently killing RNase enzymes upon cell lysis, β-ME ensures that the RNA molecules remain intact and are not shredded into nucleotides. bitesizebio.com This preservation is fundamental, as the integrity of the isolated RNA is a prerequisite for the reliability of subsequent analyses. lih.lunih.gov Once the sample is homogenized in a buffer containing guanidine (B92328) and β-ME, the RNA is considered safe from degradation. bitesizebio.com While other reducing agents like dithiothreitol (B142953) (DTT) exist, this compound is often considered a more effective RNase inhibitor. lih.lubitesizebio.com

Impact on Downstream RNA-Dependent Molecular Biology Applications

The quality of the initial RNA extraction directly influences the success of all downstream applications. By ensuring the isolation of high-quality, intact RNA, this compound plays a crucial role in the validity of sensitive techniques such as quantitative real-time polymerase chain reaction (qRT-PCR), RNA sequencing (RNA-seq), and northern blotting. lih.lu Carryover of active RNases can lead to sample degradation at later stages, resulting in skewed gene expression data or complete failure of experiments. researchgate.netbitesizebio.com Therefore, the thorough inactivation of RNases by β-ME at the very beginning of the workflow is critical for generating reliable and reproducible results in RNA-dependent molecular biology studies. However, it is also important to manage the concentration of β-ME, as excessive amounts carried over into the purified RNA could potentially inhibit enzymes used in downstream applications, such as reverse transcriptase. researchgate.net

Considerations for DNA Extraction Methodologies

While highly effective in RNA work, the inclusion of this compound in DNA extraction protocols requires careful consideration, as it can be detrimental under certain circumstances.

Potential Interference with High Molecular Weight DNA Isolation from Microalgae

Research has shown that the presence of this compound in lysis buffers can interfere with the isolation of high molecular weight (HMW) DNA from various strains of freshwater microalgae, leading to poor DNA integrity and yield. nih.govnih.gov In some cases, its inclusion resulted in completely degraded DNA. nih.gov This phenomenon is intriguing because, as an antioxidant and nuclease inhibitor, β-ME would theoretically be expected to protect DNA. nih.gov The exact mechanism of this interference is not fully understood, but it is hypothesized that β-ME may interact with specific metabolites present in microalgae, leading to DNA degradation. nih.gov This is analogous to how β-ME can activate certain compounds like neocarzinostatin, which then causes DNA degradation by reducing disulfide bridges within the compound. nih.gov Therefore, for microalgae, it is often recommended to eliminate or test varying, lower concentrations of this compound when developing DNA extraction protocols. nih.govnih.gov

| Microalgae Strain | Effect of β-ME Presence in Lysis Buffer |

|---|---|

| BMAC5 | Fully degraded DNA |

| DPAD5 | Fully degraded DNA |

| DPAA16 | Subtle negative effect on DNA integrity |

| DPBC1 | Subtle negative effect on DNA integrity |

| Chlorella sorokiniana NS5 | Interfered with isolation of good quality DNA |

Strategies for Mitigating Interactions with Phenolic Compounds in Plant and Algal Samples

Plant and algal tissues are often rich in polyphenolic compounds, which can interfere with DNA extraction and subsequent enzymatic reactions. nih.govprotocols.io These compounds can bind to DNA and inhibit enzymes like DNA polymerase. This compound is frequently used in plant DNA extraction protocols to combat this issue. nih.gov It acts as an antioxidant, preventing the oxidation and subsequent polymerization of polyphenols, which can otherwise contaminate the DNA sample. nih.gov

To effectively manage phenolic compounds, β-ME is often used as part of a multi-component strategy:

Polyvinylpyrrolidone (PVP) : This polymer is included in the extraction buffer to absorb polyphenols by forming hydrogen bonds with them. nih.gov

CTAB Buffer : The cetyltrimethylammonium bromide (CTAB) method is commonly used, and the buffer often includes β-ME and PVP to handle both polyphenols and polysaccharides. nih.govprotocols.io

Potassium Acetate (B1210297) : An early salting-out step with potassium acetate can help remove polysaccharides, which are another common contaminant in algal extracts. protocols.io

Applications of 2 Mercaptoethanol in Cell Biology and Immunological Research

Cell Culture Optimization and Cellular Viability

The addition of 2-mercaptoethanol to culture media is a well-established practice for improving the health and growth of various cell types in vitro. Its primary roles include fostering cell proliferation, ensuring long-term viability, and protecting cells from the detrimental effects of oxidative stress.

Enhancement of Cell Proliferation and Survival in Mammalian Cell Cultures

This compound has been demonstrated to significantly enhance the proliferation and survival of a variety of mammalian cells in culture. Historically, its addition to culture medium was shown to cause a substantial increase in lymphocyte numbers, in some cases up to a 30-fold increase in mixed leukocyte cultures. researchgate.net This enhancing effect is not limited to murine models; studies have shown that 2-ME promotes the proliferation of lymphocytes from other species as well, including Chinese hamsters. nih.gov

The compound is also beneficial for the culture of other cell types, such as human, gibbon, and marmoset T and B cell lines, where it is an essential component in serum-free media for supporting long-term proliferation. nih.gov Furthermore, it has been found to increase the number and growth of T-cell precursors. nih.gov The benefits of this compound extend to stem cell cultures, where it enhances the proliferation and survival of mesenchymal stem cells (MSCs), particularly at higher passage numbers. nih.gov

Prevention of Oxidative Damage in Cultured Cells

This compound is a potent reducing agent and biological antioxidant that plays a crucial role in mitigating oxidative damage in cultured cells. vwr.comwikipedia.orgfishersci.co.ukbiocompare.comyoutube.comilexlife.com It functions by scavenging harmful oxygen radicals, such as hydroxyl radicals, thereby preventing toxic levels from accumulating in the culture medium. researchgate.netwikipedia.orgbiocompare.comilexlife.com Culturing cells at atmospheric oxygen levels (20%) can lead to increased production of reactive oxygen species (ROS), which oxidizes antioxidant reservoirs. researchgate.net While many cell types have mechanisms to resist oxidative stress, others are more vulnerable, and for these, this compound helps maintain a reduced environment essential for their survival. researchgate.net

Its protective mechanism involves maintaining the reduced state of protein sulfhydryl groups, which is critical for the activity of many enzymes and proteins. vwr.comwikipedia.orgyoutube.com In human lymphocytes, oxidative injury can block the transition from the G0 to G1 phase of the cell cycle, but the presence of this compound protects the cells from this blockade. nih.gov This protective effect is linked to its critical role in the early events of the cell cycle. nih.gov Similarly, in bovine embryos, the compound helps protect against oxidative stress, which is a key factor for improving development in vitro. oup.com The beneficial effect of this compound is often attributed to its ability to support the synthesis of glutathione (B108866), a major intracellular antioxidant, by facilitating the availability of cysteine. oup.com

Impact on Human Adipose-Derived Mesenchymal Stem Cell Culture

The use of this compound in the culture of human adipose-derived mesenchymal stem cells (hAD-MSCs) has been shown to be particularly advantageous, though its effect can be dependent on the passage number of the cells. nih.govcellmolbiol.org Research indicates that while its impact may be negligible for early-passage MSCs, it is beneficial for enhancing the proliferation and survival of MSCs at higher passage numbers. nih.gov

A key mechanism behind this observation is the compound's ability to reduce the levels of reactive oxygen species (ROS). researchgate.net MSCs at higher passages (e.g., passage 10) exhibit remarkably higher levels of ROS compared to earlier passages (e.g., passage 5). researchgate.net The addition of this compound to the culture medium of these higher-passage cells significantly reduces ROS levels, which in turn enhances their survival and proliferation. researchgate.net This suggests that as MSCs are cultured for longer periods, they become more susceptible to oxidative stress, and this compound serves as a crucial antioxidant supplement to maintain their viability and growth potential. nih.govresearchgate.net Beyond its antioxidant role, this compound has also been investigated for its potential to influence the differentiation of MSCs, for instance, by promoting osteogenesis. nih.gov

Modulation of Immune Cell Function

In immunological research, this compound is a critical reagent for studying the function of immune cells in vitro. It is known to significantly influence the activation and effector functions of lymphocytes.

Augmentation of Lymphocyte Proliferation in Mixed Leukocyte Cultures

This compound is widely recognized for its ability to augment the proliferative response of lymphocytes in mixed leukocyte cultures (MLC). nih.govnih.gov The inclusion of this compound in the culture medium can restore the cytotoxic response of mouse spleen cells that have been depleted of adherent cells. nih.govscispace.com Studies have reported that it enhances both the DNA-synthetic and cytotoxic responses, with enhancements ranging from 3.5 to 15-fold. nih.gov

This stimulatory effect is not limited to a specific subset of immune responses; it has been observed in the primary in vitro response of spleen cells to foreign red blood cells and in MLC responses across different species. nih.gov The addition of this compound can lead to a significant increase in lymphocyte numbers, with some early studies noting an approximate 30-fold increase, highlighting its considerable effect. researchgate.net It also prevents the suppressive effects of certain T-cell subsets on the proliferation of other T-cells in MLC. nih.gov

Induction and Potentiation of Cytotoxic T Lymphocyte Activity

The generation and activity of cytotoxic T lymphocytes (CTLs) in vitro are greatly enhanced by the presence of this compound. nih.govnih.gov The addition of 2-ME to mixed leukocyte cultures significantly boosts the generation of mouse cytolytic T lymphocytes. nih.gov This enhancement is so potent that even when 2-ME is added as late as three days into a four-day culture, the resulting peak CTL response is nearly as high as in cultures containing the compound from the beginning. nih.gov

Quantitative analysis has revealed a dramatic potentiation of CTL function. For instance, supplementing an MLC with this compound on the third day of culture can result in a 50-fold increase in lytic activity within 24 hours. nih.govcapes.gov.br This rapid and substantial increase suggests that this compound affects not only the proliferation of CTL precursors but also their differentiation into effector cells. nih.govcapes.gov.br

Interactive Data Table: Effects of this compound on Cell Cultures

| Cell Type/System | Observed Effect | Key Finding | References |

| Mammalian Lymphocytes | Enhancement of Proliferation | Up to a 30-fold increase in lymphocyte numbers in mixed leukocyte cultures. | researchgate.net |

| Human Adipose-Derived MSCs | Enhanced Survival & Proliferation | Effect is more pronounced at higher cell passages (e.g., P10 vs. P5) due to reduction of ROS. | nih.govresearchgate.net |

| Mixed Leukocyte Cultures (MLC) | Augmentation of Proliferation | Restores cytotoxic response in adherent cell-depleted cultures; 3.5 to 15-fold enhancement. | nih.govscispace.com |

| Cytotoxic T Lymphocytes (CTL) | Potentiation of Lytic Activity | A 50-fold increase in lytic activity observed within 24h after delayed addition to MLC. | nih.govcapes.gov.br |

| Human Lymphocytes | Protection from Oxidative Stress | Prevents oxidative injury-induced blockade of the G0 to G1 cell cycle transition. | nih.gov |

Influence on Natural Killer (NK) Cell Development and Function

The influence of this compound (2-ME) on the development and function of Natural Killer (NK) cells has been noted in specific experimental contexts. Research on guinea pig lymph node cells has shown that 2-ME can enhance the development of NK cells. nih.gov When these cells were cultured in fetal bovine serum (FBS), the addition of 2-ME, in the absence of specific antigenic stimuli, promoted the generation of cells with NK activity. nih.gov This suggests a role for 2-ME in supporting the differentiation or proliferation of NK cell populations from their precursors under certain in vitro conditions. nih.gov Furthermore, this compound is a common component in culture media for maintaining and expanding established NK cell lines, such as the human NK-92MI cell line, highlighting its supportive role in maintaining NK cell viability and growth in vitro. nih.gov

In Vitro Immunological Studies Across Diverse Vertebrate Species

This compound has been widely employed as a culture medium supplement to enhance in vitro immunological assays across a broad spectrum of vertebrate species, extending far beyond the initial murine models. Its inclusion has often been crucial for the successful cultivation of immune cells and for the sensitivity of various functional assays. The benefits of 2-ME are most pronounced in serum-free media, followed by media supplemented with autologous serum and then fetal bovine serum. nih.gov

The application of 2-ME has facilitated fruitful investigations into immune processes that were otherwise difficult to study in vitro. For instance, in studies with feline and canine lymphocytes, optimized culture conditions including 2-ME were necessary to assess cell-mediated immune responses. nih.gov Similarly, in some species, certain immune responses were found to be entirely dependent on the presence of 2-ME in the culture medium. nih.gov The compound is thought to work, in part, by altering the cellular concentrations of reduced and oxidized glutathione. nih.gov

The table below summarizes the use and effects of this compound in immunological studies for various non-murine vertebrate species.

| Species Group | Species Example(s) | Observed Effect of this compound |

| Fish | Rainbow Trout | Enhancement of mitogen-induced proliferation of lymphocytes. |

| Amphibians | Salamander | Used at high concentrations (20mM) to support immune cell culture. nih.gov |

| Reptiles | Turtle | Used at very high concentrations (70mM) in cultures studying phagocytic B cells. nih.gov |

| Avian | Chicken | Utilized in Mixed Lymphocyte Reaction (MLC) studies for MHC characterization. nih.gov |

| Marine Mammals | Dolphin | Required at high concentrations (7mM) for in vitro immune studies. nih.gov |

| Rodents | Rat, Guinea Pig | Enhanced MLC proliferation and supported the development of NK cells from lymph node cells. nih.gov |

| Carnivores | Cat, Dog | Essential for optimizing culture conditions to assess cell-mediated immunity. nih.gov |